molecular formula C19H26N2O3 B13886627 Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate

Cat. No.: B13886627
M. Wt: 330.4 g/mol
InChI Key: YPTFHAZTCXTBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a protected seven-membered azepane ring system that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the secondary amine, allowing for selective reactions at other molecular sites and subsequent deprotection under mild acidic conditions . Compounds featuring this azepane scaffold are of significant interest in medicinal chemistry for their potential to mimic natural substrates and interact with various biological targets . The seven-membered ring offers greater conformational flexibility compared to more common five- or six-membered heterocycles, which can be exploited to fine-tune properties like binding affinity and selectivity in lead optimization campaigns . The strategic application of such molecular "edits" to core ring systems is a powerful approach in contemporary drug design for rapidly exploring structure-activity relationships and improving drug-like properties . The benzyloxy substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability . The cyano group at the 3-position is a particularly valuable and versatile functional handle; it can act as a hydrogen bond acceptor, influence the electron distribution of the ring, or be further elaborated into other functional groups such as carboxylic acids, tetrazoles, or amines through standard synthetic transformations . This makes the compound a valuable precursor for the synthesis of more complex molecules, including potential pharmaceuticals, alkaloids, and other bioactive compounds requiring a protected amine functionality . Attention: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 3-cyano-5-phenylmethoxyazepane-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-10-9-17(11-16(12-20)13-21)23-14-15-7-5-4-6-8-15/h4-8,16-17H,9-11,13-14H2,1-3H3

InChI Key

YPTFHAZTCXTBMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(C1)C#N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Azepane Core with tert-Butyl Carbamate Protection

A common approach involves starting from azepane derivatives such as 2-azabicyclo[2.2.1]heptane or azepan-1-carboxylic acid derivatives. The nitrogen is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate to form the tert-butyl carbamate (Boc) group. This step ensures the nitrogen is inert during subsequent functionalizations.

For example, the preparation of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-1-carboxylate derivatives involves Boc protection under mild conditions, typically in the presence of a base such as triethylamine in dichloromethane at room temperature, yielding the Boc-protected azepane with high efficiency (up to 98% yield).

Introduction of the Benzyloxy Group at Position 5

The benzyloxy substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., hydroxyl or halide) at position 5 with benzyl alcohol or benzyl halide derivatives. This can be achieved by:

  • Reacting 5-hydroxy-azepane derivatives with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C), resulting in the formation of the benzyloxy ether with near quantitative yields.

  • Alternatively, benzylation can be accomplished by Mitsunobu reaction conditions or Williamson ether synthesis protocols depending on the availability of starting materials.

Introduction of the Cyano Group at Position 3

The cyano group at position 3 is introduced by cyanation reactions, often involving nucleophilic substitution of a halogen or a suitable leaving group with cyanide ion sources such as sodium cyanide or potassium cyanide under controlled conditions.

For example, the synthesis of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves the reaction of a 3-bromo or 3-halo azepane intermediate with cyanide ions in polar solvents, sometimes facilitated by phase transfer catalysts or elevated temperatures to ensure complete substitution.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Boc Protection of Azepane N Carbamate formation tert-Butyl chloroformate, triethylamine, DCM, RT 90-98 Mild conditions, high selectivity
Benzyloxy Group Installation Nucleophilic substitution Benzyl bromide, K2CO3, DMF, 60°C, overnight ~100 High yield, clean reaction
Cyanation at C-3 Nucleophilic substitution NaCN or KCN, polar solvent, elevated temp Variable (moderate to high) Requires careful handling of cyanide

Example Synthetic Sequence (Literature-Based)

  • Starting Material: Boc-protected azepane derivative with hydroxyl at C-5.

  • Step 1: Benzylation of the hydroxyl group at C-5 using benzyl bromide and potassium carbonate in DMF at 60°C overnight to yield tert-butyl 5-benzyloxy-azepane-1-carboxylate.

  • Step 2: Introduction of the cyano group at C-3 by substitution of a leaving group (e.g., bromide) with sodium cyanide in a suitable solvent system under controlled temperature.

  • Purification: The product is purified by extraction, washing, and chromatographic techniques (silica gel column chromatography) to afford tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate as a crystalline solid.

Analytical Data Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of tert-butyl carbamate, benzyloxy, and cyano groups with characteristic chemical shifts.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., M+1 peak corresponding to this compound).

  • Infrared Spectroscopy (IR): Characteristic absorption bands for carbamate (around 1700 cm⁻¹), cyano (around 2200 cm⁻¹), and ether (around 1100 cm⁻¹) groups.

Summary Table of Preparation Steps

Step Number Transformation Reagents & Conditions Expected Outcome Yield (%)
1 Boc protection of azepane nitrogen tert-Butyl chloroformate, triethylamine, DCM, RT Boc-protected azepane 90-98
2 Benzyloxy group installation at C-5 Benzyl bromide, K2CO3, DMF, 60°C, overnight tert-butyl 5-benzyloxy-azepane-1-carboxylate ~100
3 Cyanation at C-3 Sodium cyanide, polar solvent, elevated temp This compound Moderate to high

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes. The overall effect depends on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Azepane vs. Pyrrolidine Derivatives
The compound in , tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, shares the tert-butyl carboxylate group but differs in ring size (5-membered pyrrolidine vs. 7-membered azepane). Larger rings like azepane often exhibit distinct conformational flexibility and solubility profiles, which can influence binding affinity in biological systems. However, the provided evidence lacks comparative data on these properties .

b. Benzyloxy vs. Other Protecting Groups Benzyloxy groups (as in the target compound) are commonly used for alcohol protection, whereas lists a compound with a tert-butyldimethylsilyl (TBS)-protected alcohol. TBS groups offer greater steric bulk and stability under acidic conditions compared to benzyloxy groups, which are more labile to hydrogenolysis. The choice between these groups depends on synthetic strategy and downstream reactivity requirements .

c. Cyano vs. Hydroxy Substituents The cyano group in the target compound contrasts with the hydroxymethyl group in ’s pyrrolidine derivative. This distinction could impact solubility, crystallinity, and biological activity .

Biological Activity

Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a compound that has garnered attention due to its unique structural features, including a seven-membered azepane ring and a cyano group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 330.43 g/mol. The structure includes:

  • Azepane Ring : A seven-membered cyclic amine that contributes to the compound's pharmacological properties.
  • Benzyloxy Group : Enhances chemical reactivity and biological interactions.
  • Cyano Group : Imparts distinct electronic properties that may affect biological activity.

Biological Activity Overview

Research indicates that compounds with azepane structures exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the cyano group in this compound is particularly noteworthy for its potential role in modulating these activities.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that azepane derivatives can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing novel anticancer agents.
  • Antimicrobial Properties : The compound's structural features could enhance its ability to interact with microbial targets, making it a candidate for antimicrobial drug development.
  • Neurological Applications : Given the involvement of azepanes in neuropharmacology, this compound may have implications in treating neurological disorders.

Research Findings and Case Studies

Recent studies have highlighted the biological significance of similar azepane compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound.

StudyFindingsImplications
Azepane derivatives showed significant inhibition of cancer cell lines.Suggests potential for anticancer drug development.
Investigated the synthesis and biological evaluation of azepane-based compounds.Highlights the importance of structural modifications in enhancing biological activity.
Identified compounds with ACC inhibitory activity related to metabolic disorders.Indicates potential for metabolic disease treatment applications.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Biological Targets : The cyano group may facilitate binding to specific receptors or enzymes, influencing cellular pathways.
  • Influence on Enzyme Activity : Similar compounds have been shown to modulate enzyme activities, which could be applicable to this compound as well.

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